3,4-O-p-Anisylideneclindamycin Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3,4-O-p-Anisylideneclindamycin Hydrochloride involves the reaction of clindamycin with p-anisaldehyde under specific conditions. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, to form the hydrochloride salt . Industrial production methods may involve large-scale synthesis in a controlled environment to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
3,4-O-p-Anisylideneclindamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3,4-O-p-Anisylideneclindamycin Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to study protein interactions and functions.
Antibiotic Research: As a derivative of clindamycin, it is used to investigate the mechanisms of antibiotic resistance and efficacy.
Drug Development: Researchers use this compound to develop new therapeutic agents and study their pharmacological properties.
Mechanism of Action
The mechanism of action of 3,4-O-p-Anisylideneclindamycin Hydrochloride involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of clindamycin, which binds to the 50S subunit of the bacterial ribosome, preventing the elongation of peptide chains . The molecular targets include bacterial ribosomal RNA and associated proteins, disrupting the translation process and leading to bacterial cell death .
Comparison with Similar Compounds
3,4-O-p-Anisylideneclindamycin Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
Clindamycin Hydrochloride: A widely used antibiotic with a similar mechanism of action.
Clindamycin Phosphate: Another derivative used in topical formulations for treating acne.
3,4-O-Isopropylidene Clindamycin: A related compound with different protective groups.
These compounds share similar antibacterial properties but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C26H40Cl2N2O6S |
---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
N-[2-chloro-1-[7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H39ClN2O6S.ClH/c1-6-7-15-12-18(29(3)13-15)24(31)28-19(14(2)27)21-23-22(20(30)26(35-21)36-5)33-25(34-23)16-8-10-17(32-4)11-9-16;/h8-11,14-15,18-23,25-26,30H,6-7,12-13H2,1-5H3,(H,28,31);1H |
InChI Key |
NEPHHFKULLLGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)C(C)Cl.Cl |
Origin of Product |
United States |
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